

Application Note: The Role and Utilization of Cerium Sesquioxide in Automotive Catalytic Converters

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Audience: Researchers, Materials Scientists, and Chemical Engineers.

1.0 Introduction

Modern three-way catalytic converters (TWCs) are essential for controlling automotive exhaust emissions, simultaneously converting carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO2), water (H2O), and nitrogen (N2). The efficiency of this process critically depends on maintaining a stoichiometric air-to-fuel ratio. Cerium oxides are incorporated into the catalyst's washcoat as indispensable promoters due to their high oxygen storage capacity (OSC). This capability stems from the reversible redox transition between cerium dioxide (CeO2, Ce⁴⁺) and cerium sesquioxide (Ce2O3, Ce³⁺). This document details the mechanism, performance metrics, and experimental protocols related to the application of the Ce⁴⁺/Ce³⁺ redox couple in catalysis.

2.0 Mechanism of Action: The CeO₂/Ce₂O₃ Redox Cycle

The primary function of ceria in a TWC is to act as an oxygen buffer. It stores oxygen during fuel-lean conditions (excess O₂) and releases it during fuel-rich conditions (excess fuel), thereby broadening the operational window for the catalyst. This process is facilitated by the creation of oxygen vacancies in the ceria lattice.



- Under Fuel-Rich Conditions (Reduction): When the exhaust gas is rich in CO and HCs,
 CeO₂ is reduced to Ce₂O₃. It releases stored oxygen atoms, which then oxidize the
 pollutants. This reaction creates an oxygen vacancy (V₀) and reduces two Ce⁴+ ions to Ce³+
 to maintain charge neutrality.[1][2][3] 2CeO₂ → Ce₂O₃ + ½O₂
- Under Fuel-Lean Conditions (Oxidation): When the exhaust is lean (high O₂ concentration), the reverse reaction occurs. Ce₂O₃ is oxidized back to CeO₂, replenishing the lattice oxygen and filling the vacancies. This process also aids in the reduction of NOx by providing a site for oxygen removal. Ce₂O₃ + ½O₂ → 2CeO₂

This dynamic cycle, illustrated below, ensures that the precious metal catalysts (e.g., Pt, Pd, Rh) are consistently exposed to the optimal conditions for converting all three pollutant types. [4][5]

Caption: Redox cycle of cerium oxide in a catalytic converter.

3.0 Quantitative Performance Data

The performance of ceria-based catalysts is evaluated using several quantitative metrics. Doping ceria with elements like Zirconium (Zr) or Samarium (Sm) can significantly enhance its thermal stability and OSC.[6][7] Below are tables summarizing typical data for pure and doped ceria catalysts.

Table 1: Physicochemical Properties of Ceria-Based Catalysts

| Catalyst Composition | BET Surface Area (m²/g) | Ce³+ Percentage (%) | Reference |
|---------------------------------|----------------------------|------------------------|-----------|
| Pure CeO₂ | 34.83 | 24.2 | [8][9] |
| 5% Sm-doped CeO ₂ | - | ~19 | [8] |
| 10% Sm-doped CeO ₂ | - | ~18 | [8] |
| (3M%) Ni-doped CeO ₂ | 113.18 | - | [9] |

| Ce_{0.9}Zr_{0.1}O₂ | >50 (after aging) | - |[7] |



Table 2: Oxygen Storage Capacity (OSC) and Catalytic Activity

| Catalyst Composition | Total OSC (mmol H ₂ /g) | T₅₀ for CO Oxidation (°C) | T₅o for Naphthalene Oxidation (°C) | Reference |
|---------------------------------------|---------------------------------------|------------------------------|--|-----------|
| Undoped CeO₂ | 0.230 | ~250 | ~425 | [6][10] |
| 5 mol.% Yb- doped CeO ₂ | 0.444 | - | - | [10] |
| 4 mol.% Y-doped CeO ₂ | 0.387 | - | - | [10] |
| 7 mol.% La- doped CeO ₂ | 0.380 | - | - | [10] |

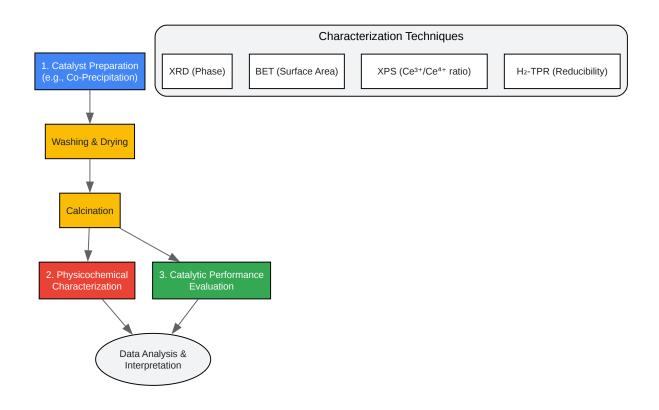
| Ceo.95Zro.05Ox | - | - | ~350 |[6] |

T₅₀ represents the temperature at which 50% pollutant conversion is achieved.

4.0 Experimental Protocols

A standardized workflow is crucial for synthesizing and evaluating ceria-based catalysts. The process involves catalyst preparation, comprehensive characterization, and performance testing.





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Caption: General workflow for catalyst synthesis and evaluation.

Protocol 1: Catalyst Preparation via Co-Precipitation

This protocol describes the synthesis of a Ceria-Zirconia (Ce_{0.8}Zr_{0.2}O₂) mixed oxide, a common high-performance OSC material.[11]

1. Materials:

- Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
- Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
- Ammonium Hydroxide (NH₄OH) solution (28%)
- · Deionized Water
- Ethanol

2. Procedure:



- Precursor Solution: Prepare an aqueous solution of Ce(NO₃)₃·6H₂O and ZrOCl₂·8H₂O in the desired molar ratio (e.g., 4:1 for Ce₀.8Zro.2O₂). Dissolve the salts completely in deionized water with vigorous stirring.
- Precipitation: Slowly add NH₄OH solution dropwise to the precursor solution while stirring continuously until the pH reaches ~10. A gelatinous precipitate will form.
- Aging: Continue stirring the slurry for 2-4 hours at room temperature to ensure complete precipitation and homogenization.
- Washing: Filter the precipitate and wash it repeatedly with deionized water until the filtrate is neutral (pH 7). Follow with one to two washes with ethanol to aid in drying.
- Drying: Dry the resulting filter cake in an oven at 100-120 °C overnight.
- Calcination: Calcine the dried powder in a furnace. Ramp the temperature at a rate of 5-10
 °C/min to a final temperature of 500-800 °C and hold for 2-4 hours in static air. Higher
 temperatures promote crystallinity but may reduce surface area.
- Collection: Allow the furnace to cool to room temperature and collect the fine Ce-Zr mixed oxide powder.

Protocol 2: Characterization via X-ray Photoelectron Spectroscopy (XPS)

XPS is used to quantify the surface elemental composition and, crucially, the ratio of Ce³⁺ to Ce⁴⁺, which is a direct indicator of the potential for oxygen vacancy formation.[8][11]

1. Instrument:

- XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
- 2. Sample Preparation:
- Press the calcined catalyst powder into a pellet or mount the powder onto a sample holder using conductive carbon tape.
- Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.

3. Data Acquisition:

- Perform a wide-scan survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for the Ce 3d region. This region is complex and consists of multiple overlapping peaks corresponding to Ce³⁺ and Ce⁴⁺ final states.



- Acquire high-resolution spectra for other elements of interest (e.g., O 1s, Zr 3d).
- Use an electron flood gun for charge compensation if the sample is insulating.

4. Data Analysis:

- Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8 eV.
- Deconvolute the complex Ce 3d spectrum using established fitting procedures. The spectrum is typically fitted with multiple peaks assigned to Ce³⁺ and Ce⁴⁺ spin-orbit doublets (3d₅/₂ and 3d₃/₂).
- Calculate the Ce³⁺ concentration using the integrated peak areas of the corresponding fitted peaks: %Ce³⁺ = [Area(Ce³⁺) / (Area(Ce³⁺) + Area(Ce⁴⁺))] * 100

Protocol 3: Catalytic Performance Evaluation

This protocol outlines a method for testing the catalytic activity (e.g., CO oxidation) in a laboratory-scale fixed-bed flow reactor.[12][13]

1. Equipment:

- Fixed-bed quartz or stainless steel reactor.
- Tube furnace with temperature controller.
- Mass flow controllers (MFCs) for precise gas composition.
- Gas analyzer (e.g., Gas Chromatograph (GC) or NDIR analyzer) to measure reactant and product concentrations.
- Thermocouple to measure catalyst bed temperature.

2. Procedure:

- Catalyst Loading: Load a known mass of the catalyst powder (e.g., 100-200 mg) into the reactor, supported by quartz wool plugs.
- Pre-treatment: Heat the catalyst in-situ under a flow of inert gas (e.g., N_2 or He) to a specified temperature (e.g., 400 °C) to remove any adsorbed impurities.
- Reaction Gas Introduction: Cool the catalyst to the starting test temperature (e.g., 100 °C).
 Introduce the simulated exhaust gas mixture using MFCs. A typical composition for CO oxidation testing might be:
- 1% CO
- 1% O₂
- Balance N₂ or He



- Set a total flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), e.g., 45,000 h⁻¹.[6]
- Light-off Test: Increase the catalyst bed temperature in discrete steps (e.g., 20-25 °C per step), allowing the system to stabilize at each step.
- Analysis: At each temperature point, analyze the composition of the effluent gas stream to determine the concentrations of CO (reactant) and CO₂ (product).
- Data Calculation: Calculate the CO conversion percentage at each temperature: %
 Conversion = [(CO_in CO_out) / CO_in] * 100
- Plotting: Plot the % Conversion as a function of temperature to generate the "light-off curve." The T₅₀ value is determined from this curve.

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